molecular formula C16H17N3O4S B2924937 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 919243-23-5

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No. B2924937
CAS RN: 919243-23-5
M. Wt: 347.39
InChI Key: ZJHVYKYBSDVYHJ-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide, also known as MS-PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antidepressant Synthesis

An original domestic antidepressant, befol, belonging to the class of type A reversible MAO inhibitors, is synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This process illustrates the pharmaceutical application of morpholinosulfonyl compounds in creating effective antidepressants (Donskaya et al., 2004).

Fluorescence and Charge-Transfer Studies

The fluorescence from the twisted intramolecular charge-transfer (TICT) state of morpholino benzoates and related compounds has been investigated. These studies provide insights into how the attachment of chromophores to a polymer chain influences their electronic properties, crucial for the development of advanced materials (Bajorek & Pa̧czkowski, 1998).

Dyes for Synthetic Polymer Fibers

Compounds derived from the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, provide yellow to orange dyes for synthetic-polymer fibers. This application is significant in the textile industry for the production of colorfast and vibrant materials (Peters & Bide, 1985).

Anti-Fatigue Effects

Benzamide derivatives synthesized from substituted benzoic acids and morpholine have shown potential applications in enhancing the forced swimming capacity of mice, indicating anti-fatigue effects. These findings could lead to the development of new therapeutic agents for treating fatigue-related conditions (Wu et al., 2014).

Cancer Cell Line Inhibition

A series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, modified with a morpholine group, exhibited effective inhibitory activity against various cancer cell lines. This research underscores the potential of morpholinosulfonyl compounds in developing new anticancer drugs (Xiong et al., 2020).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(18-14-2-1-7-17-12-14)13-3-5-15(6-4-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVYKYBSDVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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